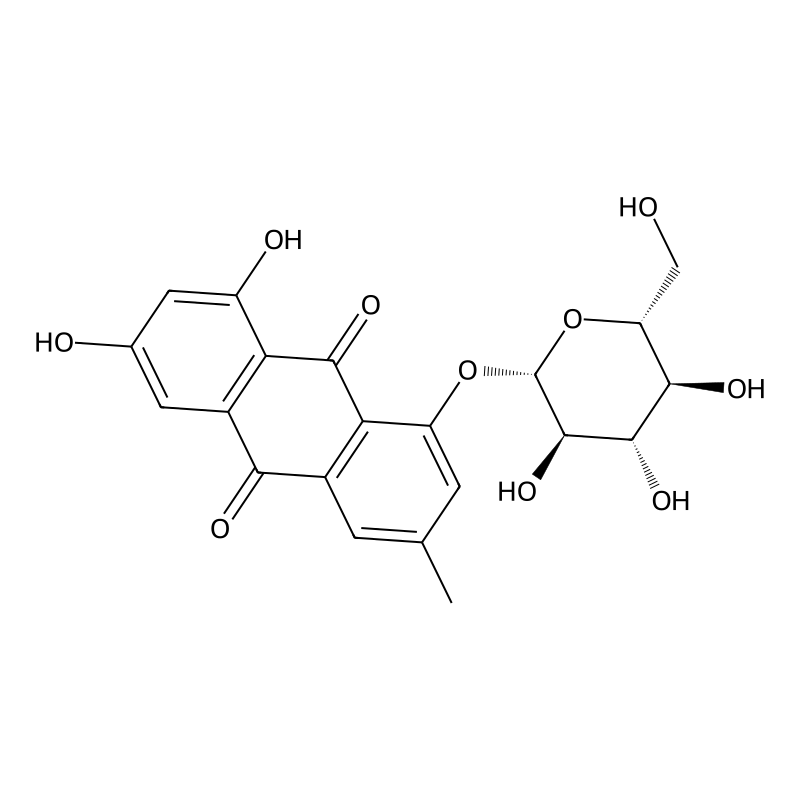Emodin 1-O-beta-D-glucoside

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
Canonical SMILES
Isomeric SMILES
Emodin 1-O-beta-D-glucoside (E-Glc) is a naturally occurring compound found in various plants, including Polygonum cuspidatum and Rheum palmatum []. It belongs to a class of chemicals known as anthraquinones, which are known for their diverse biological activities []. Scientific research on E-Glc has primarily focused on its potential applications in the following areas:
Antibacterial Activity
Studies have shown that E-Glc exhibits antibacterial properties against various bacterial strains, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa []. Its mechanism of action is believed to involve the inhibition of bacterial neuraminidase, an enzyme crucial for bacterial adherence and virulence [].
Antiviral Activity
E-Glc has demonstrated antiviral activity against several viruses, including influenza A and B viruses []. It is thought to inhibit viral replication by interfering with the viral neuraminidase enzyme, similar to its antibacterial mechanism [].
Anti-inflammatory Activity
Research suggests that E-Glc may possess anti-inflammatory properties. Studies have shown that it can suppress the production of inflammatory mediators, such as cytokines and nitric oxide, in various cell types []. This potential anti-inflammatory activity could be beneficial for treating inflammatory conditions like arthritis and inflammatory bowel disease.
Emodin 1-O-beta-D-glucoside is a glycosylated derivative of emodin, a naturally occurring anthraquinone compound. This compound is characterized by the presence of a glucose molecule attached to the hydroxyl group at the first position of the emodin structure. Emodin itself is known for its diverse pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities. The glucoside form enhances its solubility and bioavailability, making it a subject of interest in medicinal chemistry and pharmacology.
Research suggests that E-1-G might have various biological effects, including:
- Bacterial neuraminidase inhibition: Studies indicate E-1-G can inhibit bacterial neuraminidase enzymes, potentially having implications for bacterial infections [].
- Other effects: Emodin, the core molecule, exhibits various activities, such as anti-inflammatory and anticancer properties. However, the specific mechanism of action of E-1-G within these areas is not fully understood and requires further investigation [, ].
Due to its anthraquinone core, E-1-G might share some safety concerns associated with this class of compounds, including:
- Laxative effects: Anthraquinones are known to stimulate laxation, and excessive intake of E-1-G might cause diarrhea [].
- Genotoxicity: Some anthraquinones have shown genotoxic effects in studies, meaning they could potentially damage genetic material. However, more research is needed to determine the genotoxicity of E-1-G specifically.
- Hydrolysis: The glycosidic bond can be hydrolyzed to release emodin and glucose.
- Oxidation: The hydroxyl groups in the structure can be oxidized to form ketones or aldehydes.
- Reduction: The compound can be reduced to form alcohols.
- Substitution Reactions: The aromatic rings may participate in electrophilic substitution reactions, leading to various derivatives .
The biological activities of emodin 1-O-beta-D-glucoside include:
- Anti-inflammatory Effects: It has been shown to modulate inflammatory responses by inhibiting pro-inflammatory cytokines.
- Antioxidant Activity: The compound exhibits significant antioxidant properties, which help in neutralizing free radicals and reducing oxidative stress.
- Antimicrobial Properties: Emodin 1-O-beta-D-glucoside demonstrates activity against various microbial strains, making it a potential candidate for antimicrobial therapies .
Several methods exist for synthesizing emodin 1-O-beta-D-glucoside:
- Enzymatic Glycosylation: Utilizing glycosyltransferases to attach glucose to emodin in an aqueous environment.
- Chemical Glycosylation: Employing chemical reagents to facilitate the attachment of glucose to emodin under controlled conditions.
- Natural Extraction: Isolating the compound from natural sources such as plants that contain emodin and its derivatives .
Emodin 1-O-beta-D-glucoside has various applications, including:
- Pharmaceuticals: Used in the formulation of drugs targeting inflammation, cancer, and microbial infections.
- Nutraceuticals: Incorporated into dietary supplements due to its health benefits.
- Cosmetics: Utilized in skin care products for its antioxidant properties .
Studies on the interactions of emodin 1-O-beta-D-glucoside with other compounds have revealed:
- Synergistic Effects: When combined with other anti-inflammatory agents, it may enhance therapeutic effects.
- Antagonistic Interactions: Certain compounds may inhibit its biological activity, necessitating careful consideration in formulations .
Emodin 1-O-beta-D-glucoside shares structural similarities with several other compounds. Here are some notable examples:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Emodin 8-O-beta-D-glucoside | Glycoside | Different glycosylation site; potential for varying activity. |
| Physcion 8-O-beta-D-glucoside | Glycoside | Similar pharmacological profile but different substitution patterns. |
| Emodin 1-O-gallate | Gallate derivative | Exhibits enhanced antioxidant properties due to gallate moiety. |
| Emodin 8-O-glucuronic acid | Glucuronic acid derivative | Known for modulating inflammatory responses more effectively than its glucoside counterpart. |
Emodin 1-O-beta-D-glucoside is unique due to its specific glycosylation at the first position, which influences its solubility and biological activity compared to its analogs .







